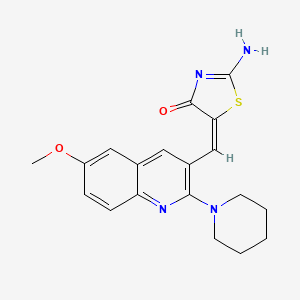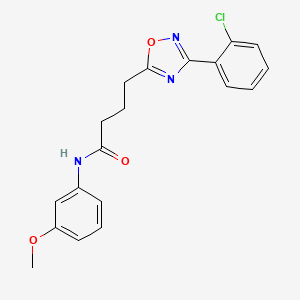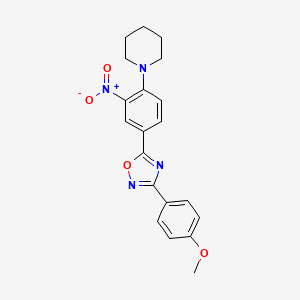
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-methylbutanamide, also known as HQMMA, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained interest in recent years due to its potential for use in the development of new drugs and therapies. In
Mechanism of Action
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-methylbutanamide works by inhibiting the activity of specific enzymes and proteins in the body. It has been found to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and induce apoptosis in cancer cells. This compound has also been found to have a neuroprotective effect and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-methylbutanamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, making it a useful tool for studying the mechanisms of various biological processes. However, one limitation is that this compound has not yet been extensively studied in vivo, so its effects on living organisms are not well understood.
Future Directions
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-methylbutanamide. One area of interest is its potential use in the development of new drugs and therapies for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its use as a tool for studying the mechanisms of various biological processes. Additionally, further research is needed to better understand the in vivo effects of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-methylbutanamide involves the reaction of 2-methoxybenzylamine and 2-hydroxy-3-quinolinecarboxaldehyde in the presence of 3-methyl-2-butanone. The resulting product is purified using column chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-methylbutanamide has been studied for its potential use in the development of new drugs and therapies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its ability to inhibit the growth of certain bacteria and fungi.
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15(2)12-21(25)24(19-10-6-7-11-20(19)27-3)14-17-13-16-8-4-5-9-18(16)23-22(17)26/h4-11,13,15H,12,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTCBQXRXNDNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702533.png)


![N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-methoxy-N-methylbenzene-1-sulfonamide](/img/structure/B7702550.png)



![2-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7702572.png)
